molecular formula C5H12Cl2N2O B6277704 5-aminopiperidin-2-one dihydrochloride CAS No. 2763759-85-7

5-aminopiperidin-2-one dihydrochloride

Cat. No. B6277704
CAS RN: 2763759-85-7
M. Wt: 187.1
InChI Key:
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Description

5-Aminopiperidin-2-one dihydrochloride (5-APDI) is an organic compound that is widely used in research laboratories, medical applications, and industrial processes. It is an important chemical intermediate with a wide range of applications, including the synthesis of pharmaceuticals and other products. 5-APDI is a heterocyclic compound containing an amine, an amide, and a carboxylic acid group. The chemical structure of 5-APDI is C5H11Cl2N2O2.

Mechanism of Action

The mechanism of action of 5-aminopiperidin-2-one dihydrochloride is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of amide bonds in organic reactions. In addition, 5-aminopiperidin-2-one dihydrochloride can act as a catalyst in the formation of amide bonds, which can be used to synthesize various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-aminopiperidin-2-one dihydrochloride are not well understood. However, it is believed to be non-toxic and non-irritating. In addition, 5-aminopiperidin-2-one dihydrochloride is believed to have no effect on the metabolism of other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of 5-aminopiperidin-2-one dihydrochloride is its versatility. It can be used in a wide variety of laboratory experiments, including organic synthesis, polymer synthesis, and catalysis. In addition, 5-aminopiperidin-2-one dihydrochloride is relatively easy to handle and has a low toxicity. However, it has a limited shelf life and can be difficult to store.

Future Directions

There are a number of potential future directions for the use of 5-aminopiperidin-2-one dihydrochloride. It could be used in the development of new drugs, such as anticonvulsants, antifungals, and antibiotics. In addition, it could be used in the development of new industrial catalysts and polymers. Furthermore, 5-aminopiperidin-2-one dihydrochloride could be used to synthesize new dyes, fragrances, and other compounds. Finally, 5-aminopiperidin-2-one dihydrochloride could be used to develop new methods of organic synthesis and catalysis.

Synthesis Methods

5-aminopiperidin-2-one dihydrochloride can be synthesized in a variety of ways. The most common method is the reaction of piperidine with a carboxylic acid, such as acetic acid, in the presence of a base, such as sodium hydroxide. This reaction produces a salt, which is then hydrolyzed to yield 5-aminopiperidin-2-one dihydrochloride. Other methods of synthesis include the reaction of piperidine with an aldehyde, the reaction of a nitrile with an amine, and the reaction of a nitrile with an alcohol.

Scientific Research Applications

5-aminopiperidin-2-one dihydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including anticonvulsants, antifungals, and antibiotics. In addition, 5-aminopiperidin-2-one dihydrochloride is used to synthesize other compounds, such as dyes, fragrances, and industrial catalysts. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the production of polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-aminopiperidin-2-one dihydrochloride involves the conversion of 2-piperidone to 5-aminopiperidin-2-one, followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "2-piperidone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 2-piperidone to 5-aminopiperidin-2-one using hydroxylamine hydrochloride and sodium hydroxide", "Step 2: Purification of 5-aminopiperidin-2-one", "Step 3: Formation of the dihydrochloride salt by reacting 5-aminopiperidin-2-one with hydrochloric acid" ] }

CAS RN

2763759-85-7

Product Name

5-aminopiperidin-2-one dihydrochloride

Molecular Formula

C5H12Cl2N2O

Molecular Weight

187.1

Purity

95

Origin of Product

United States

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